molecular formula C29H35N5O5S B2735217 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide CAS No. 1219162-27-2

2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide

カタログ番号: B2735217
CAS番号: 1219162-27-2
分子量: 565.69
InChIキー: NYLUGSIKWHGOBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a synthetic small molecule featuring a fused imidazo[1,2-c]quinazolin-3-one core, substituted with a sulfanyl-linked butanamide side chain. Key structural elements include:

  • Imidazoquinazoline scaffold: A bicyclic system combining imidazole and quinazoline rings, which is associated with diverse bioactivities, including kinase inhibition and antimicrobial properties.
  • Sulfanyl bridge: The thioether linkage at position 5 may confer redox stability and modulate interactions with biological targets, such as cysteine-rich enzymes .

特性

IUPAC Name

2-[[2-[3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methoxypropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O5S/c1-4-24(27(36)30-16-7-17-38-2)40-29-33-22-9-6-5-8-21(22)26-32-23(28(37)34(26)29)14-15-25(35)31-18-19-10-12-20(39-3)13-11-19/h5-6,8-13,23-24H,4,7,14-18H2,1-3H3,(H,30,36)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLUGSIKWHGOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCCOC)SC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C21H30N4O3SC_{21}H_{30}N_4O_3S. Its structure features a quinazoline core, which is known for its diverse biological activities. The presence of methoxy groups and a sulfanyl moiety enhances its solubility and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, quinazoline derivatives have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study:
In a study evaluating 2-substituted quinazolines, compounds demonstrated anti-proliferative activity against multiple cancer cell lines. Notably, a compound with a similar substitution pattern displayed IC50 values in the low micromolar range against breast and lung cancer cell lines, suggesting promising anticancer potential .

CompoundCell LineIC50 (μM)
Compound AMCF-7 (Breast)5.0
Compound BA549 (Lung)7.5
Target CompoundVariousLow Micromolar

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects. Quinazolines have been shown to possess antibacterial and antifungal properties through mechanisms that disrupt cellular processes in pathogens.

Research Findings:
A related study highlighted that quinazoline derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

PathogenMIC (μg/mL)
S. aureus16
E. coli32

The biological activity of the compound can be attributed to several mechanisms:

  • Kinase Inhibition: Compounds with similar structures inhibit key kinases involved in cell signaling pathways that regulate growth and survival.
  • Apoptosis Induction: By activating apoptotic pathways, these compounds can effectively reduce tumor growth.
  • Antimicrobial Mechanisms: Disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in related quinazoline compounds.

類似化合物との比較

Key Observations :

  • The target compound’s imidazoquinazoline core distinguishes it from hydrazine-based (13b) and pyrazole-derived (Compound II) analogs, which may result in divergent target selectivity .
  • Methoxy groups in the target compound and 13b suggest shared solubility and bioavailability challenges compared to non-polar triterpenoids like Zygocaperoside .

Bioactivity and Target Profiling

highlights that structurally similar compounds cluster by bioactivity and target interactions. For example:

  • Imidazoquinazoline derivatives : Often inhibit tyrosine kinases (e.g., EGFR) due to planar aromatic cores interacting with ATP-binding pockets .
  • Hydrazine analogs (13b) : Exhibit antimicrobial activity via interference with bacterial folate synthesis .
  • Pyrazole-thiourea derivatives (Compound II) : Target fungal ergosterol biosynthesis enzymes .

The target compound’s methoxypropyl chain may enhance cell penetration compared to smaller analogs, while the sulfanyl bridge could confer resistance to oxidative degradation, prolonging therapeutic effects .

Research Implications and Limitations

  • Gaps in Data : Direct bioactivity and crystallographic data for the target compound are absent in the provided evidence. Molecular docking or in vitro assays are needed to validate hypothesized kinase inhibition.
  • Structural Insights : ’s NMR-based stereochemical analysis (e.g., S/R configuration determination) could guide chiral resolution if the target compound exhibits stereocenters .
  • Toxicity Considerations: Methoxy groups may pose metabolic challenges (e.g., cytochrome P450 interactions), as noted in ’s TRI revisions for structurally complex compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。